

An In-Depth Technical Guide to SCH28080: Discovery and Chemical Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH28080, chemically identified as 2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile, emerged in the early 1980s as a pioneering reversible, K+-competitive inhibitor of the gastric H+/K+ ATPase. This technical guide provides a comprehensive overview of the discovery, chemical properties, and mechanism of action of **SCH28080**. It is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of its operational pathways. While showing promise in its early development, the progression of **SCH28080** was halted due to findings of liver toxicity. Nevertheless, it remains a critical reference compound in the study of gastric acid secretion and the development of subsequent potassium-competitive acid blockers (P-CABs).

Discovery and Development

SCH28080 was developed by the Schering-Plough Corporation as part of a research program aimed at identifying novel anti-ulcer agents. It represented a significant departure from the then-dominant histamine H2-receptor antagonists. The key innovation of **SCH28080** was its direct targeting of the final step in the gastric acid secretion pathway: the proton pump, H+/K+ ATPase.

The discovery of **SCH28080** was a pivotal moment in the development of acid secretion inhibitors, paving the way for a new class of drugs known as potassium-competitive acid



blockers (P-CABs).[1] Although its clinical development was terminated due to hepatotoxicity, its importance as a pharmacological tool and a lead compound for the development of safer P-CABs cannot be overstated.



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Caption: A simplified timeline of the discovery and development of SCH28080.

Chemical and Physicochemical Properties

SCH28080 is a hydrophobic amine with the systematic name 2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile. Its structure features an imidazo[1,2-a]pyridine core, which is crucial for its biological activity.

Property	Value	Reference
Chemical Name	2-methyl-8- (phenylmethoxy)imidazo[1,2- a]pyridine-3-acetonitrile	[2][3]
Molecular Formula	C18H15N3O	_
Molecular Weight	289.33 g/mol	_
CAS Number	76081-98-6	_
рКа	5.6	[2]
Melting Point	Not available	_
Solubility	Not available	

Mechanism of Action

Foundational & Exploratory



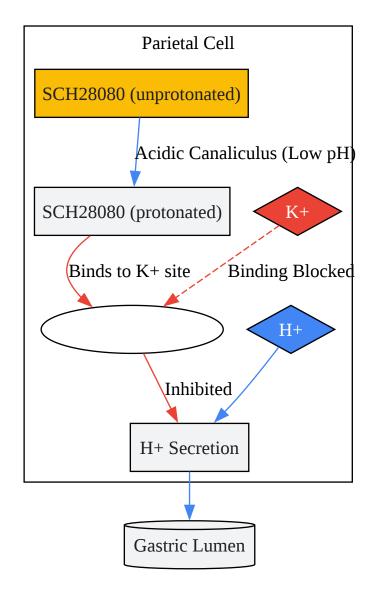


SCH28080 exerts its inhibitory effect on gastric acid secretion by acting as a reversible, potassium-competitive antagonist of the H+/K+ ATPase, the proton pump of the gastric parietal cell.[2][4]

The mechanism can be broken down into the following key steps:

- Accumulation in Acidic Compartments: As a weak base with a pKa of 5.6, SCH28080 readily crosses cell membranes in its unprotonated form.[2] Upon reaching the acidic environment of the parietal cell's secretory canaliculus, it becomes protonated. This protonation traps the molecule in its active, charged form, leading to a high local concentration at the site of action.[2][3]
- Competitive Inhibition at the K+ Binding Site: The protonated form of **SCH28080** binds to the luminal domain of the H+/K+ ATPase.[2] This binding occurs at or near the potassiumbinding site, thereby preventing the binding of K+ ions.[5]
- Inhibition of the Catalytic Cycle: The binding of K+ is a critical step in the dephosphorylation
 of the E2-P conformational state of the enzyme, which is necessary for the completion of the
 catalytic cycle and the transport of H+ ions. By blocking K+ binding, SCH28080 stabilizes the
 enzyme in a phosphorylated intermediate state, effectively halting the pumping of protons
 into the gastric lumen.[2]





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Caption: Mechanism of action of SCH28080 in the gastric parietal cell.

Quantitative Biological Activity

The inhibitory potency of **SCH28080** has been characterized in various in vitro systems.



Parameter	Value	Species	Assay Conditions	Reference
IC50 (H+/K+ ATPase)	2.5 μΜ	Rabbit	Microsomal membranes	[4]
IC50 (H+/K+ ATPase)	1.3 μΜ	Guinea-pig	Purified K+/H+- ATPase, 5 mM KCI	[6]
Ki (ATPase activity)	24 nM	Swine	Gastric vesicles, pH 7	[2]
Ki (pNPPase activity)	275 nM	Swine	Gastric vesicles, pH 7	[2]

Experimental Protocols H+/K+ ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the H+/K+ ATPase enzyme, typically isolated in gastric microsomal vesicles.

Methodology:

- Preparation of Gastric Vesicles: Gastric microsomal vesicles rich in H+/K+ ATPase are prepared from the fundic mucosa of a suitable animal model (e.g., rabbit, swine, or guineapig) through a series of differential centrifugation and gradient separation steps.
- Assay Buffer: A typical assay buffer contains Tris-HCl (pH 7.4), MgCl2, and KCl.
- Enzyme Reaction:
 - The gastric vesicles are pre-incubated with varying concentrations of SCH28080.
 - The reaction is initiated by the addition of ATP.
 - The mixture is incubated at 37°C for a defined period.

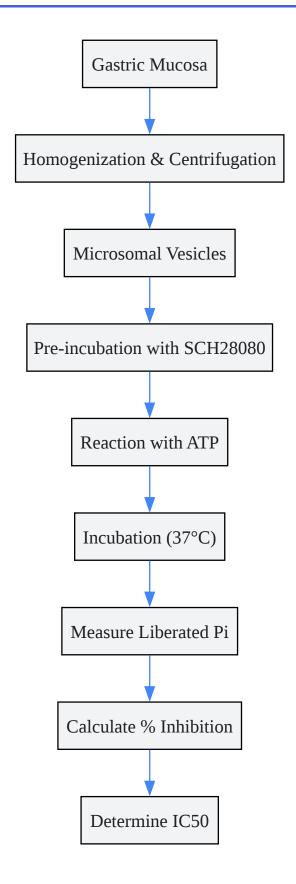






- Measurement of ATPase Activity: The enzymatic activity is determined by measuring the amount of inorganic phosphate (Pi) liberated from the hydrolysis of ATP. This is often done using a colorimetric method, such as the Fiske-Subbarow method.
- Data Analysis: The percentage of inhibition at each SCH28080 concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.





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Caption: Workflow for the H+/K+ ATPase inhibition assay.



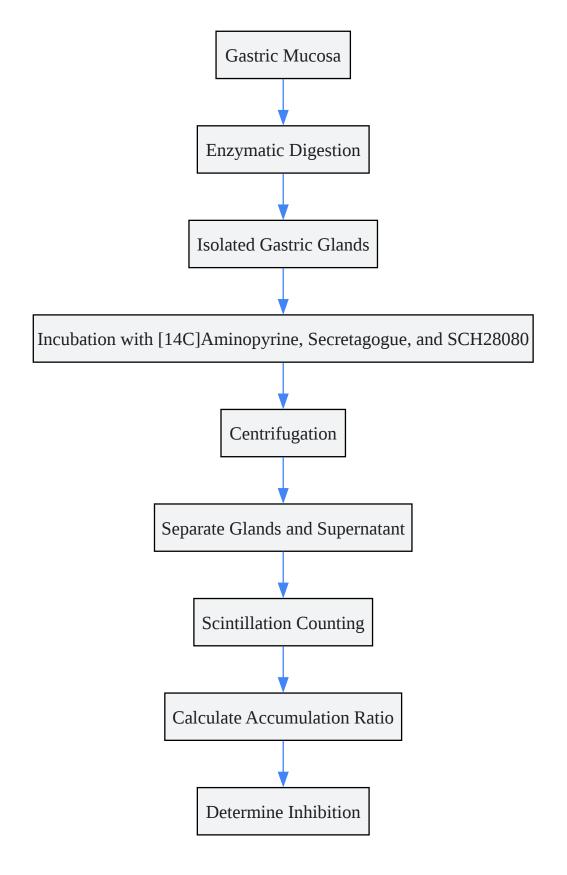
Aminopyrine Accumulation Assay

This assay provides an indirect measure of acid secretion in isolated gastric glands or parietal cells. Aminopyrine is a weak base that accumulates in acidic spaces.

Methodology:

- Isolation of Gastric Glands/Parietal Cells: Gastric glands or individual parietal cells are isolated from the gastric mucosa of an appropriate animal model (e.g., rabbit) by enzymatic digestion (e.g., with collagenase) and mechanical dispersion.
- Incubation: The isolated glands or cells are incubated in a suitable buffer containing a
 secretagogue (e.g., histamine, dibutyryl cAMP) to stimulate acid secretion, along with [14C]labeled aminopyrine and varying concentrations of SCH28080.[3]
- Separation: After incubation, the glands/cells are separated from the incubation medium by centrifugation.
- Measurement of Radioactivity: The amount of [14C]-aminopyrine that has accumulated within the glands/cells is quantified by liquid scintillation counting of both the cell pellet and the supernatant.
- Data Analysis: The aminopyrine accumulation ratio is calculated as the concentration of aminopyrine inside the cells to that in the medium. The inhibitory effect of SCH28080 is determined by comparing the accumulation ratio in the presence of the inhibitor to that of a stimulated control.





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Caption: Workflow for the aminopyrine accumulation assay.



Conclusion

SCH28080 holds a significant place in the history of anti-ulcer drug discovery. As the first well-characterized, reversible K+-competitive inhibitor of the gastric H+/K+ ATPase, it provided a new paradigm for the inhibition of gastric acid secretion. Although its own clinical development was curtailed, the mechanistic insights and the chemical scaffold it provided have been instrumental in the subsequent development of safer and more effective potassium-competitive acid blockers. The experimental protocols and quantitative data associated with **SCH28080** continue to be valuable for researchers in the fields of gastroenterology and drug development.

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